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Compound of Interest

Compound Name: D-sorbose

Cat. No.: B7821124

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of carbohydrates and their derivatives is a cornerstone of drug
discovery and development. D-sorbose, a ketohexose, and its derivatives are of increasing
interest due to their potential therapeutic applications. This guide provides a comparative
analysis of the structural confirmation of two representative D-sorbose derivatives, 1-deoxy-a-
D-sorbopyranose and 1,3,4,5-tetra-O-acetyl-a-D-sorbopyranose, utilizing Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and
comparative data are presented to aid researchers in their analytical workflows.

Comparative Analysis of D-Sorbose Derivatives

The structural features of D-sorbose derivatives can be unequivocally determined through the
synergistic application of NMR and MS. While NMR provides detailed information about the
carbon-hydrogen framework and stereochemistry, MS confirms the molecular weight and
provides fragmentation patterns useful for substructure identification.

1-Deoxy-a-D-sorbopyranose

The absence of the hydroxyl group at the C-1 position introduces significant changes in the
NMR spectra compared to native D-sorbose, providing a clear case for structural confirmation.

1,3,4,5-Tetra-O-acetyl-a-D-sorbopyranose
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Acetylation of the hydroxyl groups dramatically shifts the proton and carbon signals downfield

in the NMR spectra and increases the molecular weight, which is readily observed by MS.

Quantitative Data Summary

The following tables summarize the key NMR and MS data for the two D-sorbose derivatives.

Table 1: *H and 3C NMR Chemical Shift Data (d) in ppm

1-Deoxy-a-D-sorbopyranose

1,3,4,5-Tetra-O-acetyl-a-D-

Position (in D=0) Zork;(?p)tyr(jz;nose (in CDCls -
redicte

IH NMR

H-1a ~1.70 (d) ~2.10 (s, 3H, Ac)

H-1le ~1.90 (dd) ~2.05 (s, 3H, Ac)

H-3 ~3.80 (d) ~5.30 (d)

H-4 ~3.65 (1) ~5.10 (t)

H-5 ~3.95 (m) ~5.50 (m)

H-6a ~3.70 (dd) ~4.20 (dd)

H-6b ~3.85 (dd) ~4.40 (dd)

13C NMR

c-1 ~25.0 ~170.0 (C=0), ~21.0 (CHs)

C-2 ~98.0 ~96.0

c-3 ~70.0 ~68.0

C-4 ~72.0 ~70.0

C-5 ~68.0 ~66.0

C-6 ~65.0 ~63.0
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Note: Predicted data for the acetylated derivative is based on general acetylation effects on
carbohydrate NMR spectra.

Table 2: Mass Spectrometry Data

[M+H]* or [M+Na]* Key Fragment lons

Derivative lonization Mode
(m/z) (m/z)
1-Deoxy-a-D- 147 (M+H-H20)*, 129
ESI+ 165.0763 ([M+H]*)
sorbopyranose (M+H-2H20)*
311 (M+Na-CH2CO0)*,
251 (M+Na-
1,3,4,5-Tetra-O-acetyl- 2CH2CO)*, 191
ESI+ 371.1189 ([M+Na]*)
o-D-sorbopyranose (M+Na-3CH2CO)*,
131 (M+Na-
4CH2CO)*

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the D-sorbose derivatives are
provided below.

Synthesis of 1-Deoxy-a-D-sorbopyranose

This synthesis involves the deoxygenation of a suitably protected D-sorbose derivative. A
common route starts from D-xylose to form a tribenzylated lactone, which is then reacted with a
methyl lithium to introduce the C-1 methyl group. Subsequent deprotection yields the target
compound.[1]

Materials:
e 2,3,5-tri-O-benzyl-D-xylonolactone
o Methyllithium (in diethyl ether)

o Palladium on carbon (10%)
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Hydrogen gas

Methanol

Ethyl acetate

Silica gel for column chromatography

Procedure:

Dissolve 2,3,5-tri-O-benzyl-D-xylonolactone in anhydrous diethyl ether under an inert
atmosphere.

Cool the solution to -78 °C and add methyllithium dropwise.
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.

Quench the reaction with saturated aqueous ammonium chloride solution and extract with
ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the resulting crude product by silica gel column chromatography.
Dissolve the purified product in methanol and add 10% palladium on carbon.

Hydrogenate the mixture under a hydrogen atmosphere until debenzylation is complete
(monitored by TLC).

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield 1-deoxy-a-D-
sorbopyranose.

Synthesis of 1,3,4,5-Tetra-O-acetyl-a-D-sorbopyranose

This procedure involves the per-acetylation of D-sorbose using acetic anhydride and a

catalyst.

Materials:
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e D-Sorbose

e Acetic anhydride

o Pyridine (or sodium acetate)

e Dichloromethane

e Saturated aqueous sodium bicarbonate

e Anhydrous sodium sulfate

« Silica gel for column chromatography

Procedure:

e Suspend D-sorbose in a mixture of acetic anhydride and pyridine at O °C.

 Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
e Pour the reaction mixture into ice-water and extract with dichloromethane.

o Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with water.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography to obtain 1,3,4,5-tetra-O-
acetyl-a-D-sorbopyranose.

NMR Spectroscopy

Instrumentation:
* NMR spectrometer (e.g., Bruker Avance 500 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:
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e Dissolve 5-10 mg of the D-sorbose derivative in approximately 0.6 mL of a suitable
deuterated solvent (e.g., D20 or CDCIs).

Acquisition Parameters (Typical):

1H NMR: Spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 s.
e 13C NMR: Spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2 s.
e COSY: 256-512 increments in F1, 8-16 scans per increment.

e HSQC: 256-512 increments in F1, 16-64 scans per increment. Optimized for *J(C,H) of ~145
Hz.

e HMBC: 512-1024 increments in F1, 32-128 scans per increment. Optimized for long-range
couplings of 4-8 Hz.

Mass Spectrometry

Instrumentation:

e High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization
(ESI) source.

Sample Preparation:

e Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol or
acetonitrile/water).

Acquisition Parameters (Typical):

lonization Mode: Positive or negative ESI.

Mass Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments.
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Visualizing Experimental Workflows and Structural
Relationships

Graphviz diagrams are provided to illustrate the logical flow of the structural confirmation
process.
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Caption: General workflow for the synthesis and structural confirmation of D-sorbose
derivatives.
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Caption: Logical pathway for NMR-based structural elucidation of D-sorbose derivatives.

This guide demonstrates that a combination of one- and two-dimensional NMR techniques,
alongside high-resolution mass spectrometry, provides an unambiguous and robust
methodology for the structural confirmation of D-sorbose derivatives. The presented data and
protocols serve as a valuable resource for researchers in the field of carbohydrate chemistry
and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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